molecular formula C17H26N2O4 B14561479 N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine CAS No. 62023-80-7

N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine

Cat. No.: B14561479
CAS No.: 62023-80-7
M. Wt: 322.4 g/mol
InChI Key: KECAWAXFNFZHBY-SLTAFYQDSA-N
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Description

N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine is a synthetic compound with the molecular formula C17H26N2O4. This compound is characterized by the presence of an amino group, a hydroxyl group, and a 4-methylphenyl group attached to a butanoyl backbone, which is further linked to an L-leucine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butanoyl Intermediate: The initial step involves the reaction of 4-methylphenylacetic acid with a suitable reagent to form the butanoyl intermediate.

    Amination and Hydroxylation: The intermediate undergoes amination and hydroxylation reactions to introduce the amino and hydroxyl groups at the appropriate positions.

    Coupling with L-Leucine: The final step involves coupling the modified butanoyl intermediate with L-leucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.

    Reduction: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly used.

    Substitution: Electrophilic substitution can be facilitated using reagents like Br2 (bromine) or HNO3 (nitric acid) under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, modulating their activity and affecting various biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-D-leucine
  • N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-valine
  • N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-isoleucine

Uniqueness

N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and chemical reactivity. Its ability to interact with enzymes and other proteins makes it a valuable compound in research and therapeutic applications.

Properties

CAS No.

62023-80-7

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-2-[[3-amino-2-hydroxy-4-(4-methylphenyl)butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H26N2O4/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-12-6-4-11(3)5-7-12/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23)/t13?,14-,15?/m0/s1

InChI Key

KECAWAXFNFZHBY-SLTAFYQDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(C(C(=O)N[C@@H](CC(C)C)C(=O)O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(C(=O)NC(CC(C)C)C(=O)O)O)N

Origin of Product

United States

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